molecular formula C19H16ClN3O2S B2935042 N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251648-61-9

N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2935042
CAS No.: 1251648-61-9
M. Wt: 385.87
InChI Key: SATOFZGHNUKGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a thiazolo[2,3-b]quinazoline core fused with a carboxamide moiety substituted by a 4-chlorophenethyl group. The 4-chlorophenethyl substituent introduces lipophilicity and electronic effects, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-14-4-1-12(2-5-14)7-8-21-17(24)13-3-6-15-16(11-13)22-19-23(18(15)25)9-10-26-19/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATOFZGHNUKGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C(=O)N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings on its biological activity, focusing on its efficacy against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound features a thiazoloquinazoline core, which is known for its diverse biological properties. The presence of the 4-chlorophenethyl group is believed to enhance its lipophilicity and biological activity. Its molecular formula is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 351.82 g/mol.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various tumor cell lines. The compound demonstrated notable activity against several human cancer cell lines, including:

Cell LineIC50 (µM)
Huh7-D125.0
Caco-26.5
HCT-1164.8
MCF-77.2
MDA-MB-2316.0
PC-38.1

These results indicate that the compound exhibits potent cytotoxicity, particularly against colorectal and breast cancer cell lines .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit:

  • CDK9/Cyclin T : Implicated in transcriptional regulation and cell cycle progression.
  • GSK-3β : Involved in various signaling pathways that regulate cellular functions.

Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

  • Study on MCF-7 Cells : In a study assessing the effects of the compound on MCF-7 breast cancer cells, it was found that treatment resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer treatment .
  • Colorectal Cancer Study : Another investigation focused on HCT-116 colorectal cancer cells revealed that this compound induced cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation effectively .

Comparison with Similar Compounds

Thiazolo[3,2-a]pyridine Derivatives ()

Compounds 43–46 from feature a thiazolo[3,2-a]pyridine core instead of thiazolo[2,3-b]quinazoline. For example:

  • Compound 46 : N-(7-(Naphthalen-1-ylmethyl)-5-oxo-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)methanesulfonamide.

Key Differences :

  • The sulfonamide substituent in Compound 46 was shown to improve pharmacokinetic parameters (e.g., AUC and clearance) compared to carboxamide analogs, suggesting enhanced metabolic stability .

Thiadiazolo[2,3-b]quinazoline Derivatives ()

The compound 2-[(2-methylphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 893784-89-9) replaces the thiazole ring with a thiadiazole moiety.

Key Differences :

  • Methylphenyl substituents (vs.

Substituent Effects

4-Chlorophenethyl vs. Naphthalenylmethyl/Phenyltriazolyl Groups

  • The 4-chlorophenethyl group in the target compound confers moderate lipophilicity (Cl is electron-withdrawing), which may enhance blood-brain barrier penetration compared to the bulkier naphthalenylmethyl group in Compound 44 .

Carboxamide vs. Sulfonamide Functional Groups

  • Sulfonamide-containing analogs (e.g., Compound 46) exhibit superior pharmacokinetic profiles due to reduced susceptibility to enzymatic hydrolysis compared to carboxamides .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Pharmacokinetic/Structural Notes
Target Compound Thiazolo[2,3-b]quinazoline 4-Chlorophenethyl carboxamide High lipophilicity; potential CNS activity
Compound 46 Thiazolo[3,2-a]pyridine Methanesulfonamide, naphthalenylmethyl Improved AUC/CL due to sulfonamide
CAS 893784-89-9 Thiadiazolo[2,3-b]quinazoline Methylphenyl groups Enhanced solubility; reduced lipophilicity

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s carboxamide group allows straightforward derivatization, but sulfonamide analogs (e.g., Compound 46) may offer better metabolic stability .
  • Electronic Effects : The electron-withdrawing chlorine in 4-chlorophenethyl may enhance binding to electron-rich enzyme pockets compared to methyl groups in CAS 893784-89-9 .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of thiazolo-quinazoline precursors with 4-chlorophenethylamine derivatives. For example, analogous compounds in the thiazoloquinazoline family are synthesized via [3+2] cycloaddition or nucleophilic substitution, followed by carboxamide coupling . Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy is critical to confirm structural integrity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, NH peaks at δ 10–12 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups.
  • Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general laboratory safety guidelines, including:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Adherence to hazard codes such as P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : DOE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors (e.g., reaction time > solvent choice) while minimizing experimental runs. Central composite designs (CCD) are effective for response surface modeling to maximize yield .

Q. What computational methods predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) model transition states and intermediates. ICReDD’s workflow integrates computational predictions with experimental validation, enabling efficient discovery of novel reaction pathways for thiazoloquinazoline derivatives .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Mitigation strategies include:

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables .

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., substituent effects on the 4-chlorophenethyl group) reveal trends. For example:

  • Electron-Withdrawing Groups (e.g., –NO2_2): Increase metabolic stability but may reduce solubility.
  • Hydrophobic Substituents (e.g., –CH3_3): Enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.